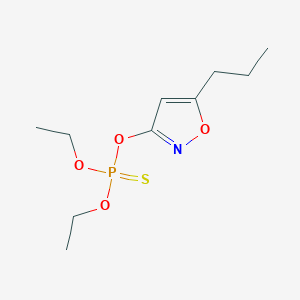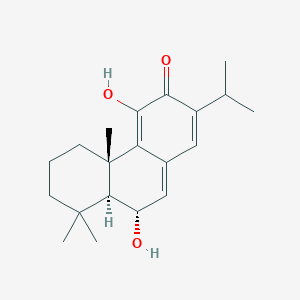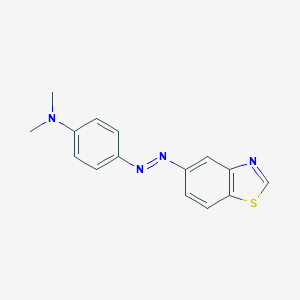![molecular formula C16H16N2O2S B231000 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a benzimidazole derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, and it has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases, and it has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole in lab experiments include its ability to exhibit a variety of biochemical and physiological effects, making it a versatile tool for investigating a variety of research questions. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research involving 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole. Some possible areas of study include its potential as a therapeutic agent for cancer and other diseases, its potential as an antibacterial and antifungal agent, and its potential as a tool for investigating cellular processes and enzyme activity. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential limitations and side effects.
Synthesemethoden
The synthesis of 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole involves a multistep process that has been described in detail in several scientific publications. The most commonly used method involves the reaction of o-phenylenediamine with p-toluenesulfonyl chloride in the presence of a base, followed by the addition of methyl iodide and dimethyl sulfate to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole in scientific research are numerous. It has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a valuable tool for investigating these areas of study. Additionally, it has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and diabetes.
Eigenschaften
Molekularformel |
C16H16N2O2S |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
5,6-dimethyl-1-(4-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C16H16N2O2S/c1-11-4-6-14(7-5-11)21(19,20)18-10-17-15-8-12(2)13(3)9-16(15)18/h4-10H,1-3H3 |
InChI-Schlüssel |
MMNPOLTVWFSMTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)



![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)


![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)


